molecular formula C18H16Cl2N2O4S B2735175 N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide CAS No. 868369-26-0

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide

Cat. No. B2735175
M. Wt: 427.3
InChI Key: NRVRTFAFGXBBAL-UZYVYHOESA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticonvulsant and Benzodiazepine Receptor Agonists

Research on derivatives related to N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide has explored their potential as anticonvulsant agents through their interaction with benzodiazepine receptors. A study highlighted the synthesis and biological evaluation of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, some of which showed considerable anticonvulsant activity, indicating the significance of the benzothiazole moiety and its derivatives in designing drugs targeting benzodiazepine receptors without impairing learning and memory Faizi et al., 2017.

Anticancer Activity

Compounds containing the benzothiazole moiety have been investigated for their anticancer properties. A study on novel 4-thiazolidinones with benzothiazole moiety reported antitumor screening against various cancer cell lines, highlighting the potential of these compounds in cancer therapy. The structure-activity relationship studies suggest that specific derivatives exhibit anticancer activity, underscoring the therapeutic potential of benzothiazole derivatives in oncology Havrylyuk et al., 2010.

Calcium Antagonistic Activity

The benzothiazoline derivatives, closely related to the core structure of interest, have been examined for their calcium antagonistic activities. These studies offer insights into the structure-activity relationships necessary for potent Ca2+ antagonistic activity, with specific derivatives demonstrating significant effects. This research underscores the potential of benzothiazoline and related compounds in developing treatments for cardiovascular diseases Yamamoto et al., 1988.

Antimicrobial Activity

The search for new antimicrobial agents has led to the investigation of fluorobenzamides containing thiazole and thiazolidine, which have shown promising antimicrobial properties. Studies indicate that specific fluorobenzamide derivatives exhibit significant activity against various bacterial and fungal strains, highlighting the potential of these compounds in addressing antimicrobial resistance Desai et al., 2013.

Ligand Design for Metal Complexes

Research has also focused on the synthesis of N-heterocyclic carbene ligands, including derivatives of benzothiazole, for use in metal complexes relevant to catalysis and organic synthesis. These studies demonstrate the versatility and importance of such ligands in developing efficient catalysts for various chemical transformations Bantreil & Nolan, 2011.

Safety And Hazards

While I couldn’t find specific safety and hazard information for this compound, it’s always important to handle chemicals with care and follow safety protocols2.


Future Directions

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properties

IUPAC Name

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O4S/c1-22-15-11(20)7-10(19)8-14(15)27-18(22)21-17(23)9-5-12(24-2)16(26-4)13(6-9)25-3/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVRTFAFGXBBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide

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